![molecular formula C18H20ClN3O3S B2836743 (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone CAS No. 1111487-31-0](/img/structure/B2836743.png)
(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a combination of pyridine, piperazine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the desired substituents at the 3-position.
Sulfonylation: The 3,4-dimethylphenyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent under basic conditions.
Piperazine Coupling: The piperazine ring is coupled to the sulfonylated intermediate using appropriate coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Products will vary depending on the nucleophile used, such as substituted pyridines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenethylamine
Comparison: (2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and potential therapeutic applications.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13-5-6-15(12-14(13)2)26(24,25)22-10-8-21(9-11-22)18(23)16-4-3-7-20-17(16)19/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPMQSTPJEQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
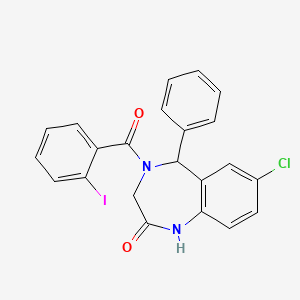
![3-tert-butyl-8b-hydroxy-3aH,4H,8bH-indeno[2,1-d][1,2]oxazol-4-one](/img/structure/B2836661.png)
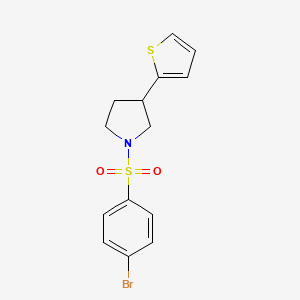
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
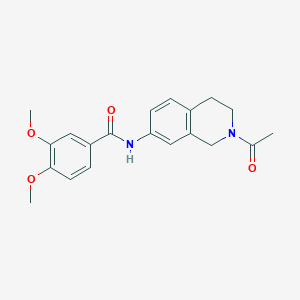
![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)
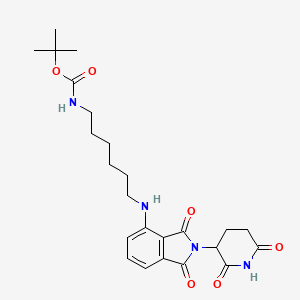
![methyl 1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2836671.png)
![4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2836672.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)
![2-[4-(dimethylamino)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2836675.png)
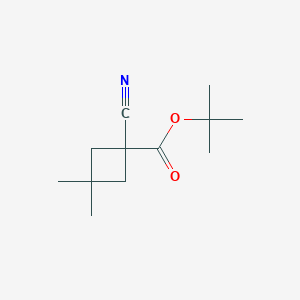
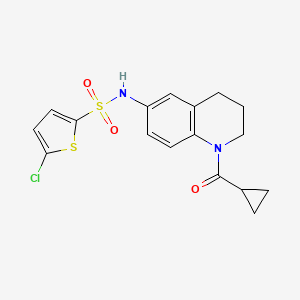
![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)
